Cas no 756794-21-5 (N1-(phthalazin-1-yl)propane-1,3-diamine)

N1-(phthalazin-1-yl)propane-1,3-diamine is a specialized organic compound featuring a phthalazine core linked to a propane-1,3-diamine moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both primary amine groups and a phthalazine heterocycle enhances its versatility in forming heterocyclic derivatives or metal-chelating complexes. Its well-defined molecular architecture allows for precise functionalization, aiding in the development of targeted bioactive molecules. The compound’s stability under standard conditions ensures reliable handling in research and industrial applications. Its synthetic utility is further underscored by its potential use in constructing pharmacophores or ligands for catalysis.
N1-(phthalazin-1-yl)propane-1,3-diamine structure
756794-21-5 structure
Product name:N1-(phthalazin-1-yl)propane-1,3-diamine
CAS No:756794-21-5
MF:C11H14N4
Molecular Weight:202.255661487579
MDL:MFCD12189364
CID:5686505
PubChem ID:43517054

N1-(phthalazin-1-yl)propane-1,3-diamine 化学的及び物理的性質

名前と識別子

    • EN300-2201585
    • Z425847126
    • 756794-21-5
    • N1-(phthalazin-1-yl)propane-1,3-diamine
    • MDL: MFCD12189364
    • インチ: 1S/C11H14N4/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11/h1-2,4-5,8H,3,6-7,12H2,(H,13,15)
    • InChIKey: KUHYUWXNEQOXJD-UHFFFAOYSA-N
    • SMILES: N(C1=C2C=CC=CC2=CN=N1)CCCN

計算された属性

  • 精确分子量: 202.121846464g/mol
  • 同位素质量: 202.121846464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 63.8Ų

N1-(phthalazin-1-yl)propane-1,3-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2201585-0.5g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5 90%
0.5g
$836.0 2023-11-13
Enamine
EN300-2201585-10g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5 90%
10g
$3746.0 2023-11-13
1PlusChem
1P0296YO-5g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5 90%
5g
$3183.00 2023-12-16
1PlusChem
1P0296YO-2.5g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5 90%
2.5g
$2172.00 2023-12-16
Enamine
EN300-2201585-2.5g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5 90%
2.5g
$1707.0 2023-11-13
Enamine
EN300-2201585-0.25g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5 90%
0.25g
$801.0 2023-11-13
Enamine
EN300-2201585-5.0g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5
5g
$2525.0 2023-05-25
Enamine
EN300-2201585-5g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5 90%
5g
$2525.0 2023-11-13
Enamine
EN300-2201585-1g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5 90%
1g
$871.0 2023-11-13
1PlusChem
1P0296YO-10g
N1-(phthalazin-1-yl)propane-1,3-diamine
756794-21-5 90%
10g
$4692.00 2023-12-16

N1-(phthalazin-1-yl)propane-1,3-diamine 関連文献

N1-(phthalazin-1-yl)propane-1,3-diamineに関する追加情報

Professional Introduction to N1-(phthalazin-1-yl)propane-1,3-diamine (CAS No. 756794-21-5)

N1-(phthalazin-1-yl)propane-1,3-diamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 756794-21-5, has garnered considerable attention due to its potential applications in drug development and molecular research. The phthalazine moiety in its structure contributes to its distinct chemical behavior, making it a valuable candidate for various biochemical interactions.

The molecular structure of N1-(phthalazin-1-yl)propane-1,3-diamine consists of a phthalazine ring linked to a propane diamine backbone. This configuration imparts both rigidity and flexibility to the molecule, enabling it to interact with biological targets in a specific manner. The presence of two amine groups on the propane backbone enhances its reactivity, making it suitable for further functionalization and derivatization processes.

In recent years, there has been growing interest in exploring the pharmacological properties of N1-(phthalazin-1-yl)propane-1,3-diamine. Research studies have highlighted its potential role in modulating various biological pathways, particularly those involved in inflammation and cancer progression. The phthalazine ring is known for its ability to interfere with enzyme activity and signal transduction mechanisms, which makes this compound a promising candidate for therapeutic intervention.

One of the most compelling aspects of N1-(phthalazin-1-yl)propane-1,3-diamine is its versatility in drug design. The compound’s dual functionality allows for the development of novel derivatives with enhanced pharmacokinetic profiles. For instance, modifications at the amine groups can alter its solubility and metabolic stability, thereby improving its bioavailability and therapeutic efficacy. Such flexibility is crucial in the quest for more effective and targeted treatments.

Recent advancements in computational chemistry have further elucidated the mechanistic insights of N1-(phthalazin-1-yl)propane-1,3-diamine interactions. Molecular docking studies have revealed that this compound can bind to specific protein targets with high affinity, suggesting its potential as an inhibitor or modulator of key biological processes. These findings have opened new avenues for designing small-molecule drugs that can selectively interact with disease-causing pathways.

The synthesis of N1-(phthalazin-1-yl)propane-1,3-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the phthalazine core structure efficiently.

In conclusion, N1-(phthalazin-1-yl)propane-1,3-diamine (CAS No. 756794-21-5) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover its potential benefits, this compound is poised to play a significant role in addressing various medical challenges.

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